

Application Note: Quantitative Analysis of 2,4-Dimethylbenzointrile

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Compound of Interest

Compound Name: 2,4-Dimethylbenzointrile

CAS No.: 21789-36-6

Cat. No.: B1265751

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Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of **2,4-Dimethylbenzointrile**. Primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC), this document outlines complete protocols from sample preparation to data analysis. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require robust and validated methods for the determination of this compound in various matrices.

Introduction

2,4-Dimethylbenzointrile (CAS No. 21789-36-6) is an aromatic nitrile with the molecular formula C_9H_9N .^{[1][2][3]} It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity and concentration of **2,4-Dimethylbenzointrile** are critical parameters that can influence the yield, purity, and safety of the final products. Therefore, accurate and reliable analytical methods for its quantification are essential for quality control during synthesis and for subsequent applications.

This application note details validated methodologies for the quantification of **2,4-Dimethylbenzotrile**, providing step-by-step protocols, explanations of experimental choices, and guidelines for data interpretation.

Physicochemical Properties of 2,4-Dimethylbenzotrile

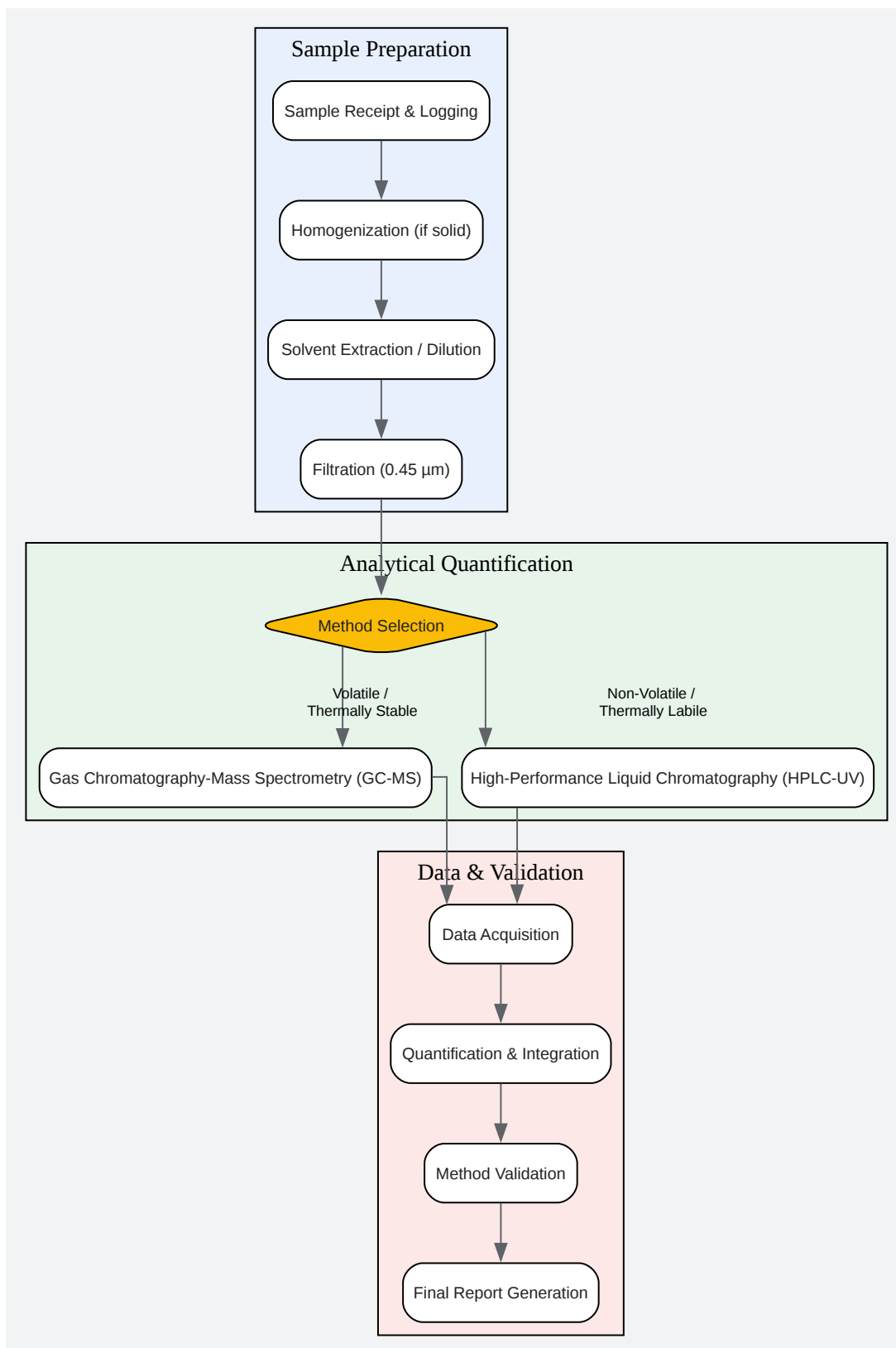
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

Property	Value	Source
Molecular Formula	C ₉ H ₉ N	PubChem[1][2]
Molecular Weight	131.17 g/mol	PubChem[1][2]
Boiling Point	109 °C at 17 mmHg	ChemicalBook[4]
Melting Point	23-25 °C	ChemicalBook[4]
logP (Octanol/Water)	2.175 (Calculated)	Cheméo[5]

The compound's volatility and thermal stability make it an excellent candidate for Gas Chromatography. Its aromatic structure and nitrile group provide chromophores that allow for UV detection in High-Performance Liquid Chromatography.

Overall Analytical Workflow

The quantification of **2,4-Dimethylbenzotrile** follows a structured workflow designed to ensure accuracy and reproducibility. This process involves careful sample preparation, selection of the appropriate analytical technique, method validation, and data analysis.



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Caption: General workflow for the quantification of **2,4-Dimethylbenzoinitrile**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like **2,4-Dimethylbenzotrile**. The mass spectrometer provides definitive identification, which is crucial in complex matrices.

Rationale for Method Selection

The relatively low boiling point and thermal stability of **2,4-Dimethylbenzotrile** make it ideally suited for GC analysis. Coupling with a mass spectrometer allows for both quantification and unambiguous identification based on the compound's mass spectrum. The NIST WebBook provides mass spectral data for **2,4-Dimethylbenzotrile**, which can be used to build a library for compound identification.[3]

Experimental Protocol

Instrumentation:

- Gas Chromatograph: Agilent 8890 GC system or equivalent.
- Mass Spectrometer: Agilent 7000D GC/TQ or equivalent single quadrupole MS.[6]
- Autosampler: G4513A or equivalent.
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.

Reagents:

- **2,4-Dimethylbenzotrile**: Certified reference standard (>99% purity).
- Internal Standard (IS): 1,3-Dichlorobenzene or another suitable compound with similar volatility and chromatographic behavior that is not present in the sample matrix.
- Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).

GC-MS Parameters:

Parameter	Setting	Rationale
Inlet Temperature	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Mode	Split (20:1)	Prevents column overloading and ensures sharp peaks.
Injection Volume	1 µL	Standard volume for good sensitivity and reproducibility.
Carrier Gas	Helium	Provides good separation efficiency and is inert.
Flow Rate	1.0 mL/min (Constant Flow)	Ensures reproducible retention times.
Oven Program	80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min	Optimized for good separation from potential impurities and solvent front.
Transfer Line Temp	280 °C	Prevents condensation of the analyte before entering the MS.
Ion Source Temp	230 °C	Standard temperature for electron ionization.
Quadrupole Temp	150 °C	Standard temperature for stable mass analysis.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard mode for creating reproducible mass spectra.
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and selectivity for quantification.
Quantifier Ion	m/z 131 (M ⁺)	The molecular ion is often the most abundant and specific.
Qualifier Ions	m/z 116, 130	Used for confirmation of analyte identity. ^{[1][2]}

Sample Preparation and Calibration:

- Stock Solutions: Prepare a 1 mg/mL stock solution of **2,4-Dimethylbenzotrile** and the internal standard in the chosen solvent.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 50 µg/mL). Spike each standard with a constant concentration of the internal standard.
- Sample Preparation: Dissolve a known weight of the sample in the solvent to achieve a concentration within the calibration range. Spike with the same constant concentration of the internal standard. For solid samples, extraction with a suitable solvent may be necessary.[6]
- Analysis: Inject the calibration standards followed by the samples.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is also a suitable alternative to GC for the quantification of **2,4-Dimethylbenzotrile**.

Rationale for Method Selection

The aromatic ring in **2,4-Dimethylbenzotrile** contains a π -electron system that absorbs UV radiation, making it detectable by a UV detector. A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules.[7]

Experimental Protocol

Instrumentation:

- HPLC System: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[7]
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]

Reagents:

- **2,4-Dimethylbenzointrile**: Certified reference standard (>99% purity).
- Internal Standard (IS): Toluene or another suitable, structurally similar compound.
- Mobile Phase A: Water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
- Diluent: Acetonitrile/Water (50:50, v/v).

HPLC Parameters:

Parameter	Setting	Rationale
Mobile Phase	Isocratic: 60% Acetonitrile, 40% Water	Provides good retention and separation for this type of analyte.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Ensures reproducible retention times and peak shapes.
Injection Volume	10 µL	A common injection volume for good sensitivity.
Detection Wavelength	245 nm	A wavelength where the analyte exhibits significant absorbance.

Sample Preparation and Calibration:

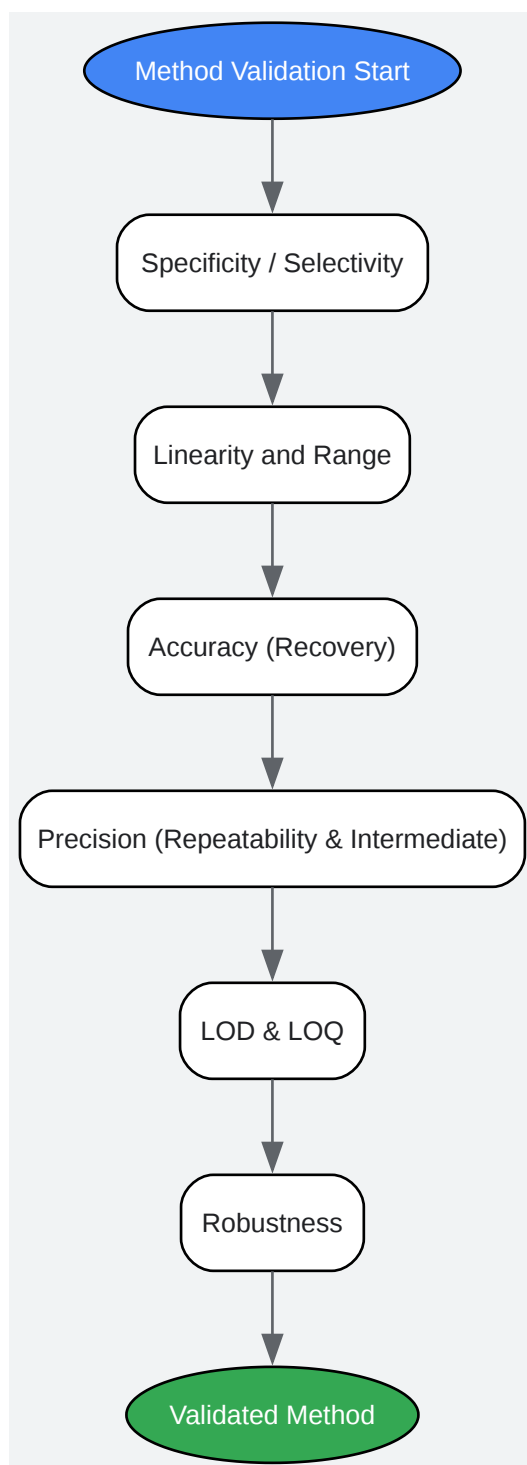
- Stock Solutions: Prepare 1 mg/mL stock solutions of **2,4-Dimethylbenzointrile** and the internal standard in the diluent.
- Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL). Add a constant amount of the internal standard to each.

- **Sample Preparation:** Accurately weigh the sample and dissolve it in the diluent to a concentration within the calibration range. Add the internal standard. Filter the solution through a 0.45 μm syringe filter before injection.[7]
- **Analysis:** Inject the calibration standards from lowest to highest concentration, followed by the samples.

Method Validation

To ensure the reliability and accuracy of the analytical results, the chosen method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[9] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r^2) > 0.99 is typically desired.
- **Accuracy:** The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.



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Caption: Key steps in the analytical method validation process.

Data Analysis and Quantification

The concentration of **2,4-Dimethylbenzotrile** in the samples is determined using the calibration curve generated from the analysis of the calibration standards. The use of an internal standard corrects for variations in injection volume and instrument response.

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis is performed to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2). The concentration of the analyte in the samples is then calculated using this equation.

Conclusion

This application note provides comprehensive and detailed protocols for the quantitative analysis of **2,4-Dimethylbenzotrile** using GC-MS and HPLC-UV. The choice between the two techniques will depend on the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, are capable of providing accurate and reliable results for quality control and research applications.

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